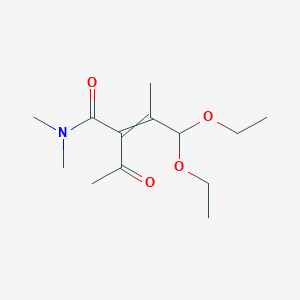![molecular formula C28H44N6O6 B14228637 N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] CAS No. 578741-23-8](/img/structure/B14228637.png)
N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]: is a complex organic compound that belongs to the class of bis-amides. This compound is characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker, each substituted with 3-aminopropoxy groups. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves a multi-step process. One common method includes the reaction of 3,5-dihydroxybenzoic acid with 3-bromopropylamine to form 3,5-bis(3-aminopropoxy)benzoic acid. This intermediate is then reacted with ethane-1,2-diamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.
化学反応の分析
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its ability to interact with specific proteins and enzymes. It has shown promise in in vitro studies for its biocompatibility and potential therapeutic effects .
Medicine: In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery applications .
Industry: Industrially, N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is used in the production of polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance .
作用機序
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the amine and amide groups, which can form hydrogen bonds and other interactions with the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and therapeutic effects .
類似化合物との比較
N,N’-(Ethane-1,2-diyl)bis(benzamide): This compound lacks the 3-aminopropoxy groups, making it less versatile in terms of chemical reactivity and applications.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has different substituents, leading to variations in its chemical and physical properties.
3,3’-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine: This compound has a different core structure, resulting in distinct chemical behavior and applications.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] stands out due to its unique combination of benzamide and aminopropoxy groups. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
578741-23-8 |
|---|---|
分子式 |
C28H44N6O6 |
分子量 |
560.7 g/mol |
IUPAC名 |
3,5-bis(3-aminopropoxy)-N-[2-[[3,5-bis(3-aminopropoxy)benzoyl]amino]ethyl]benzamide |
InChI |
InChI=1S/C28H44N6O6/c29-5-1-11-37-23-15-21(16-24(19-23)38-12-2-6-30)27(35)33-9-10-34-28(36)22-17-25(39-13-3-7-31)20-26(18-22)40-14-4-8-32/h15-20H,1-14,29-32H2,(H,33,35)(H,34,36) |
InChIキー |
XIDOWBXKVYXPMR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1OCCCN)OCCCN)C(=O)NCCNC(=O)C2=CC(=CC(=C2)OCCCN)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)

![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)




![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)

